3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride
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Overview
Description
3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride is a complex organic compound known for its significant applications in the pharmaceutical industry. This compound is a derivative of nicardipine hydrochloride, which is widely used as a calcium channel blocker in the treatment of hypertension and angina .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride involves multiple stepsThe final step involves the addition of the methyl(phenylmethyl)amino group under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the nitrophenyl group to a nitro group.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are usually carried out under controlled temperatures and pressures to ensure high yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group results in the formation of a nitro derivative, while reduction leads to an amino derivative .
Scientific Research Applications
3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride involves its interaction with calcium channels in the cell membrane. By blocking these channels, the compound reduces the influx of calcium ions into the cells, leading to vasodilation and a decrease in blood pressure . The molecular targets include L-type calcium channels, and the pathways involved are primarily related to calcium signaling .
Comparison with Similar Compounds
Similar Compounds
Nicardipine Hydrochloride: A closely related compound with similar calcium channel blocking activity.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension.
Nifedipine: A well-known calcium channel blocker with a similar mechanism of action.
Uniqueness
3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride is unique due to its specific structural modifications, which enhance its selectivity and potency as a calcium channel blocker. These modifications also contribute to its distinct pharmacokinetic properties, making it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C26H29Cl2N3O6 |
---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate;dihydrochloride |
InChI |
InChI=1S/C26H27N3O6.2ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;;/h5-12,15H,13-14,16H2,1-4H3;2*1H |
InChI Key |
AOMMTWBKRSHPHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl |
Origin of Product |
United States |
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